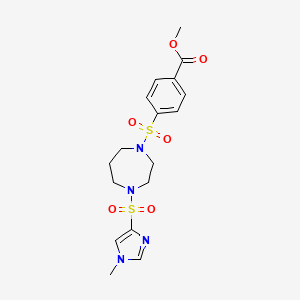![molecular formula C19H14N4O B2659541 N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide CAS No. 2176270-10-1](/img/structure/B2659541.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide is a compound that features a bipyridine moiety linked to a cyanobenzamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making it useful in catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the formation of the bipyridine core . The reaction conditions often involve the use of a palladium catalyst, a base, and a solvent like toluene or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bipyridine unit can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide involves its ability to coordinate with metal ions, which can influence various biochemical pathways. The bipyridine moiety can chelate metal ions, affecting their availability and activity in biological systems. This coordination can lead to the inhibition of metal-dependent enzymes or the stabilization of metal-protein complexes, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
3,3’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
2,2’-Bipyridine: Widely used as a ligand in transition metal complexes.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide is unique due to the presence of both the bipyridine and cyanobenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
3-cyano-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-9-14-3-1-4-16(7-14)19(24)23-11-15-8-18(13-22-10-15)17-5-2-6-21-12-17/h1-8,10,12-13H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXLRFUHIJJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)
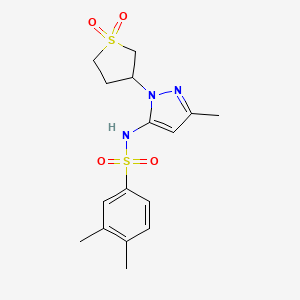
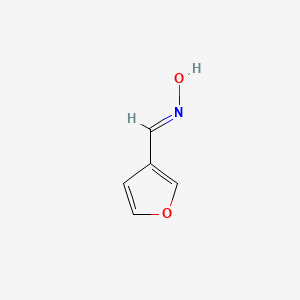
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2659463.png)
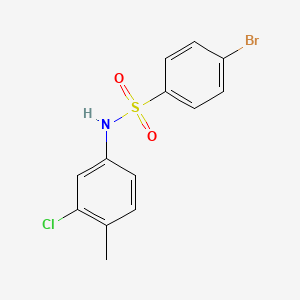
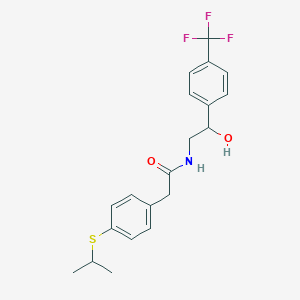
![Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2659471.png)
![4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2659473.png)
![6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2659474.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2659475.png)
![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)
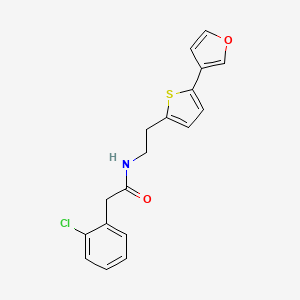
![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)
